molecular formula C15H24N4O6 B1239987 丙戊昔他滨 CAS No. 640281-90-9

丙戊昔他滨

货号 B1239987
CAS 编号: 640281-90-9
分子量: 356.37 g/mol
InChI 键: TVRCRTJYMVTEFS-ICGCPXGVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valopicitabine is the 3-O-valine ester prodrug of the nucleoside analog 2’-C-methylcytidine with anti-hepatitis C virus (HCV) activity . It was developed as a treatment for hepatitis C, though only progressed as far as Phase III clinical trials .


Synthesis Analysis

Valopicitabine is synthesized to overcome the low oral bioavailability of 2’-C-methylcytidine . The 3’-O-l-valinyl ester derivative (dihydrochloride form, valopicitabine, NM283) of 2’-C-methylcytidine was synthesized . The chemical synthesis and physicochemical characteristics of this anti-HCV prodrug candidate were detailed for the first time .


Molecular Structure Analysis

The molecular formula of Valopicitabine is C15H24N4O6 . Its average mass is 356.374 Da and its monoisotopic mass is 356.169586 Da . It has 5 defined stereocentres .


Chemical Reactions Analysis

Upon administration, valopicitabine is converted into 2’-C-methylcytidine; upon phosphorylation into its 5-triphosphate form, this metabolite inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . The structure–activity relationship analysis of valopicitabine, the 3′-O-l-valinyl ester of NM-107, inhibits the activity of RdRp (PDB ID: 7BV2) by forming a hydrogen bond with ARG553, THR556, TYR619 and ASP623 residues .


Physical And Chemical Properties Analysis

The molecular formula of Valopicitabine is C15H24N4O6 . Its average mass is 356.379 g·mol −1 . It has a monoisotopic mass of 356.169584509 . The IUPAC Name is (2R,3R,4R,5R)-5- (4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-2- (hydroxymethyl)-4-methyloxolan-3-yl (2S)-2-amino-3-methylbutanoate .

科学研究应用

抗丙型肝炎病毒活性

丙戊昔他滨,2'-C-甲基胞苷的前药,在丙型肝炎病毒 (HCV) 感染的治疗中显示出显着的希望。Coelmont 等人 (2006) 的研究发现,虽然利巴韦林拮抗 2'-C-甲基胞苷(丙戊昔他滨的活性成分)的体外抗 HCV 活性,但这一发现对计划涉及丙戊昔他滨的临床研究具有重要意义 (Coelmont 等,2006)

临床开发和试验

Toniutto 等人 (2007) 详细阐述了丙戊昔他滨二盐酸盐,由 Idenix Pharmaceuticals Inc 和 Novartis AG 开发,用于治疗 HCV 感染。II 期和 III 期临床试验已计划或正在进行中,强调了其作为 HCV 治疗中一种每日一次的口服核苷的潜力 (Toniutto 等,2007)

HCV NS5B RNA 聚合酶抑制

Demetriou 和 Kostrikis (2010) 的研究强调了丙戊昔他滨 (NM283) 作为 HCV NS5B RNA 聚合酶抑制剂的作用。该研究强调了了解丙戊昔他滨等核苷抑制剂对各种 HCV 基因型的疗效的必要性 (Demetriou & Kostrikis, 2010)

作用机制和药代动力学

Pierra 等人 (2006) 对丙戊昔他滨 (NM283) 的合成和药代动力学进行了研究。他们提供了克服其母体核苷类似物 2'-C-甲基胞苷低口服生物利用度的见解,从而增强了其抗 HCV 特性 (Pierra 等,2006)

安全和危害

Valopicitabine is an investigational drug . The safety data sheet for Valopicitabine (dihydrochloride) is available from MedChemExpress .

未来方向

Valopicitabine was developed as a treatment for hepatitis C, but it only progressed as far as Phase III clinical trials . It is a more potent inhibitor of RdRp with improved physicochemical and pharmacokinetic profile compared with its parent compound, 2′-C-methylcytidine . The toxicokinetic analysis has shown that valopicitabine (NM283) is an acid-stable prodrug of NM107 with excellent toxicokinetic profiles .

属性

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22)/t8-,10+,11-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRCRTJYMVTEFS-ICGCPXGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214011
Record name Valopicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valopicitabine

CAS RN

640281-90-9
Record name Valopicitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640281-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valopicitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640281909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valopicitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valopicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALOPICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2T0B5G94M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(NC(=O)OC(C)(C)C)C(=O)OC1C(CO)OC(n2ccc(N)nc2=O)C1(C)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valopicitabine
Reactant of Route 2
Valopicitabine
Reactant of Route 3
Valopicitabine
Reactant of Route 4
Valopicitabine
Reactant of Route 5
Valopicitabine
Reactant of Route 6
Valopicitabine

Citations

For This Compound
773
Citations
LA Sorbera, J Castaner, PA Leeson - Drugs of the Future, 2006 - access.portico.org
… RNA polymerase (NS5B) inhibitor valopicitabine (NM-283), an … In patients with HCV-1 infection, valopicitabine produced … When used together, valopicitabine and interferon appear to …
Number of citations: 34 access.portico.org
C Pierra, A Amador, S Benzaria… - Journal of medicinal …, 2006 - ACS Publications
In our search for new therapeutic agents against chronic hepatitis C, a ribonucleoside analogue, 2‘-C-methylcytidine, was discovered to be a potent and selective inhibitor in cell culture …
Number of citations: 249 pubs.acs.org
P Toniutto, C Fabris, D Bitetto, E Fornasiere… - Current Opinion in …, 2007 - europepmc.org
Idenix Pharmaceuticals Inc and Novartis AG are codeveloping valopicitabine dihydrochloride, a once-daily oral nucleoside for the potential treatment of HCV infection. In January 2005, …
Number of citations: 46 europepmc.org
L Coelmont, J Paeshuyse, MP Windisch… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… Valopicitabine is currently being evaluated in phase II clinical trials (1). In 1987, Vogt and … of valopicitabine is a pyrimidine nucleoside analogue, and because valopicitabine might be …
Number of citations: 86 journals.asm.org
E Lawitz, T Nguyen, Z Younes, J Santoro, N Gitlin… - Hepatology, 2006 - journals.lww.com
Background: Valopicitabine (NM283) showed dose-related anti-HCV activity, alone and combined with pegylated interferon (NM283/pegIFN) in trials of patients with hepatitis C (HCV …
Number of citations: 31 journals.lww.com
N Afdhal, C O'Brien, E Godofsky… - Journal of …, 2007 - infona.pl
[6] VALOPICITABINE (NM283), ALONE OR WITH PEG-INTERFERON, COMPARED TO PEG INTERFERON/RIBAVIRIN (PEGIFN/RBV) RETREATMENT IN PATIENTS WITH HCV-1 …
Number of citations: 54 www.infona.pl
C O'brien - Hepatology, 2005 - cir.nii.ac.jp
Randomized trial of valopicitabine (NM283), alone or with peginterferon, vs. retreatment with peginterferon plus ribavirin (PEGIFN/RBV) in hepatitis C patients with previous non-response …
Number of citations: 62 cir.nii.ac.jp
E Lawitz, T Nguyen, Z Younes, J Santoro, N Gitlin… - Journal of …, 2007 - infona.pl
[14] CLEARANCE OF HCVRNA WITH VALOPICITABINE (NM) PLUS PEG-INTERFERON IN TREATMENT-NAIVE PATIENTS WITH HCV-1 INFECTION: RESULTS AT 24 AND 48 WEEKS …
Number of citations: 41 www.infona.pl
N Afdhal, CO Brien, E Godofsky… - Journal of …, 2006 - infona.pl
39 Valopicitabine (NM283), alone or with peginterferon, compared to peg interferon/ribavirin (pegifn/RBV) re-treatment in hepatitis patients with prior non-response to PEGIFN/RBV …
Number of citations: 36 www.infona.pl
D Dieterich, E Lawitz, T Nguyen, Z Younes… - Journal of …, 2006 - infona.pl
736 Early clearance of HCV RNA with valopicitabine (NM283) plus PEG-Interferon in treatment-naïve patients with HCV-1 infection: First results from a phase IIb trial … 736 Early …
Number of citations: 31 www.infona.pl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。